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Compound of Interest

Compound Name:
8-Bromo-1,2,3,4-

tetrahydroisoquinoline

Cat. No.: B1338643 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of

8-Substituted 1,2,3,4-Tetrahydroisoquinoline Analogs Demonstrates the Influence of

Substitution on Biological Activity.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal

chemistry, forming the core of numerous biologically active compounds. Strategic modification

of this scaffold is a key approach in drug discovery to enhance potency, selectivity, and

pharmacokinetic properties. The introduction of a bromine atom at the 8-position of the THIQ

ring system serves as a versatile synthetic handle, enabling the exploration of a wide range of

substituents at this position. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of a series of 8-substituted THIQ analogs, with a focus on their anti-

mycobacterial activity.

Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of a series of 5,8-disubstituted

tetrahydroisoquinoline analogs against Mycobacterium tuberculosis (Mtb) and their cytotoxicity

against a mammalian cell line (VERO). The data highlights how modifications at the 8-position,

originating from an 8-bromo precursor, influence both efficacy and safety.
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Compound
ID

5-Position
Substituent
(X)

8-Position
Substituent
(Z)

Mtb MIC
(µg/mL)[1]

Mtb IC50
(µM)[1]

VERO IC50
(µM)[1]

1 H

N-

methylpipera

zine

>50 >10 >64

2 Me

N-

methylpipera

zine

0.78 0.18 48

3 OMe

N-

methylpipera

zine

1.56 0.35 >64

4 F

N-

methylpipera

zine

0.39 0.09 24

5 SMe

N-

methylpipera

zine

0.78 0.17 18

6 Et

N-

methylpipera

zine

0.39 0.08 14

7 Bn

N-

methylpipera

zine

0.2 0.03 11

8 Me Morpholine 50 11 >64

9 Me
4-methyl-1,4-

diazepane
12.5 2.6 >64

10 Me
4-Boc-

piperazine
>50 >10 >64

11 Me Piperidine >50 >10 >64
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Key SAR Observations:

Impact of 5-Position Substitution: A general trend of increased anti-mycobacterial potency is

observed with increasing lipophilicity at the 5-position. Large substituents, such as a benzyl

group (Bn), are well-tolerated and lead to the most potent analog in this series (Compound

7).

Primacy of the 8-Position N-methylpiperazine: The N-methylpiperazine moiety at the 8-

position appears to be crucial for potent anti-tuberculosis activity. Replacement with other 6-

membered heterocycles like morpholine (Compound 8) or piperidine (Compound 11), or a 7-

membered ring like 4-methyl-1,4-diazepane (Compound 9), leads to a significant drop in

potency. The presence of a Boc-protecting group on the piperazine (Compound 10) also

abolishes activity, suggesting the importance of the basic nitrogen.

Cytotoxicity: Increased potency against Mtb appears to correlate with increased cytotoxicity

against VERO cells, indicating a potential therapeutic window challenge that may require

further optimization.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR analysis.

Synthesis of 5,8-Disubstituted Tetrahydroisoquinoline
Analogs
The synthesis of the target compounds commenced with the appropriate 5-substituted-8-

bromoisoquinolines. For analogs with substituents at the 8-position other than bromine, a

nucleophilic aromatic substitution or a Buchwald-Hartwig amination was employed to introduce

the desired amine-containing heterocycle. The isoquinoline core was then reduced to the

corresponding tetrahydroisoquinoline using a reducing agent such as sodium

cyanoborohydride. The final N-alkylation or N-acylation at the secondary amine of the THIQ

scaffold was performed to introduce the side chains.[1]

Diagram of the general synthetic workflow:
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Caption: General synthetic route to 5,8-disubstituted THIQ analogs.

Mycobacterium tuberculosis Minimum Inhibitory
Concentration (MIC) Assay
The anti-mycobacterial activity of the synthesized compounds was determined using a

microplate-based Alamar Blue assay. M. tuberculosis H37Rv was cultured in Middlebrook 7H9

broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC. The compounds were
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serially diluted in the culture medium in a 96-well plate. A standardized inoculum of M.

tuberculosis was added to each well. The plates were incubated at 37°C for 7 days. After

incubation, Alamar Blue reagent was added to each well, and the plates were re-incubated for

24 hours. The fluorescence was read at an excitation of 530 nm and an emission of 590 nm.

The MIC was defined as the lowest concentration of the compound that inhibited 90% of the

bacterial growth.

Mammalian Cell Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against VERO (African green monkey

kidney) cells using the MTT assay. VERO cells were seeded in a 96-well plate and incubated

for 24 hours. The cells were then treated with various concentrations of the test compounds

and incubated for another 48 hours. After the treatment period, MTT solution was added to

each well, and the plates were incubated for 4 hours. The formazan crystals formed were

dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 value, the

concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-

response curves.[1]

Mechanism of Action: Inhibition of ATP Synthase
The primary mechanism of action for this class of compounds is the inhibition of mycobacterial

ATP synthase. ATP synthase is a crucial enzyme for energy production in the bacterium. By

inhibiting this enzyme, the compounds disrupt the energy metabolism of M. tuberculosis,

leading to cell death.

Diagram of the proposed mechanism of action:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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